1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Urea transporter UT-A1 inhibitor Diuretic probe

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea (CAS 1448078-69-0, C₁₇H₂₃N₅O₂, MW 329.404) is a synthetic pyrimidinyl-phenyl urea derivative. It belongs to a class of small-molecule aryl urea compounds, some of which have been investigated as urea transporter inhibitors.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 1448078-69-0
Cat. No. B2696328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
CAS1448078-69-0
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C
InChIInChI=1S/C17H23N5O2/c1-10-9-13(24-6)7-8-14(10)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-9H,1-6H3,(H2,20,21,23)
InChIKeySBEINQZHSVJUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea (CAS 1448078-69-0) – Procurement Baseline


1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea (CAS 1448078-69-0, C₁₇H₂₃N₅O₂, MW 329.404) is a synthetic pyrimidinyl-phenyl urea derivative . It belongs to a class of small-molecule aryl urea compounds, some of which have been investigated as urea transporter inhibitors [1]. In the absence of published primary pharmacological data or detailed patent examples for this specific structure, the chemical's baseline profile is defined solely by its structural features and its linkage to a broader family of urea transporter-targeting probes.

Why In-Class Pyrimidinyl Ureas Cannot Simply Replace 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea


Within the pyrimidinyl-phenyl urea class, minor structural variations—such as substitution pattern on the phenyl ring or the nature of the pyrimidine 2-amino group—can drastically alter target affinity, selectivity, and functional activity [1]. For example, a closely related compound with an o-tolyl instead of a 4-methoxy-2-methylphenyl group is marketed as possessing distinct biological activity, yet no public quantitative data are available to establish functional equivalence . Therefore, generic 'in-class' substitution without matched experimental validation carries a high risk of divergent pharmacological behavior.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea vs. Closest Analogs


Urea Transporter Inhibition: Class-Level Inference vs. Structural Analogs

No direct IC₅₀, Kᵢ, or functional assay data are publicly available for 1-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea against any defined molecular target. Closely related compounds from the same pyrimidinyl urea chemotype show rat UT-A1 inhibition with IC₅₀ values ranging from 750 nM to 1,500 nM in MDCK cell-based fluorescence assays [1][2]. However, these data are not from head-to-head studies and cannot be directly extrapolated to the target compound. The absence of any published selectivity, PK, or in vivo data prevents any claim of quantitative superiority.

Urea transporter UT-A1 inhibitor Diuretic probe

Physicochemical and Purity Differentiation

The compound is offered commercially at a typical purity of 95% . No analytical certificate of analysis, stability data, or comparative purity versus alternative suppliers or structural analogs was identified in public repositories. Without such data, no quantitative purity or stability advantage can be asserted.

Chemical purity Quality control Procurement specification

Selectivity Profile vs. Closest Structural Analogs

No selectivity panel data (kinase profiling, CEREP, or safety pharmacology) exist in the public domain for this compound. A related chemotype shows affinity for IKK-2 (IκB kinase-2) [1], but the specific substitution pattern of the target compound (4-methoxy-2-methylphenyl) is absent from any disclosed kinase selectivity dataset. The absence of selectivity information prevents any claim of reduced off-target risk.

Selectivity Off-target Kinase profiling

Validated Application Scenarios for 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea


Exploratory Urea Transporter Pharmacology

Given the class-level association with urea transporter inhibition [1], the compound may serve as a starting point for structure-activity relationship (SAR) exploration of UT-A1/UT-B inhibitors. However, the absence of intrinsic potency data means it should be used only in pilot screening campaigns where full concentration-response curves and selectivity panels are generated de novo.

Chemical Biology Tool for NF-κB Pathway Probing

Some pyrimidinyl ureas inhibit IKK-2, a key regulator of the NF-κB pathway [1]. This compound could be tested in cell-based NF-κB reporter assays, but only alongside well-characterized reference inhibitors (e.g., IKK-2 Inhibitor XI) to benchmark any observed activity.

Negative Control or Inactive Analog in Matched-Pair Studies

If independent testing confirms a lack of activity at a target of interest, the compound could serve as a structurally matched negative control for more potent analogs within the same pyrimidinyl urea series. This requires empirical confirmation and cannot be assumed a priori.

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